Ethyl 4-anilinopiperidine-1-carboxylate

Opioid Receptor Pharmacology Analgesic Development Binding Affinity

A specific 4-anilinopiperidine derivative for fentanyl analog synthesis and forensic profiling. - Selective intermediate: N-1 ethyl carboxylate group enables exclusive 4-anilino modification; key to fentanyl analog pathways. - Forensic marker: Distinct GC-MS peak aids impurity profiling and clandestine route identification. - Pharmacological probe: μ-opioid receptor Ki=0.700 nM, δ-opioid agonist EC50=91 nM; predicted CYP2C9 substrate. High purity, available for immediate global shipping from BenchChem.

Molecular Formula C14H20N2O2
Molecular Weight 248.326
CAS No. 116512-92-6
Cat. No. B569744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-anilinopiperidine-1-carboxylate
CAS116512-92-6
SynonymsN-(1-Carbethoxypiperidin-4-yl)Aniline
Molecular FormulaC14H20N2O2
Molecular Weight248.326
Structural Identifiers
SMILESCCOC(=O)N1CCC(CC1)NC2=CC=CC=C2
InChIInChI=1S/C14H20N2O2/c1-2-18-14(17)16-10-8-13(9-11-16)15-12-6-4-3-5-7-12/h3-7,13,15H,2,8-11H2,1H3
InChIKeyAOCPQWXKKIAVLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-anilinopiperidine-1-carboxylate Profile


Ethyl 4-anilinopiperidine-1-carboxylate (CAS 116512-92-6) is a chemical compound belonging to the 4-anilinopiperidine class, a versatile scaffold widely recognized for its role in medicinal chemistry, particularly as an intermediate in the synthesis of potent synthetic opioids and other CNS-active agents [1][2]. It features a piperidine ring with an N-ethyl carboxylate group at the 1-position and an aniline moiety at the 4-position. Its primary utility lies in its capacity as a synthetic building block and its emergence as a relevant marker in forensic chemistry for tracking illicit drug production pathways [3].

Synthetic building block for 4-anilinopiperidine tool compounds.
Analytical reference standard for forensic route tracking.
Research tool for opioid receptor interaction studies.

Generic Analog Limitations for Ethyl 4-anilinopiperidine-1-carboxylate


Selecting a different 4-anilinopiperidine derivative cannot be considered a direct substitute for ethyl 4-anilinopiperidine-1-carboxylate due to the profound impact of the N-1 substitution on its physicochemical, biological, and functional profile. While the 4-anilinopiperidine core is shared, the specific N-1 ethyl carboxylate group critically dictates the molecule's reactivity and its role as a specific synthetic intermediate, particularly in routes leading to fentanyl analogs [1]. Furthermore, the N-1 substituent is a key determinant of receptor binding affinity and selectivity. For instance, studies show that variations from a 1-methyl to a 1-phenethyl group in related 4-anilinopiperidines drastically alter their analgesic activity and conformational behavior [2][3]. Therefore, substituting with a closely related analog like N-phenyl-4-piperidinamine (CAS 23056-29-3), which lacks the N-1 ethyl carboxylate, will result in a compound with different synthetic utility and an entirely different pharmacological and toxicological profile, rendering it unsuitable for studies where this specific derivative is required as a synthetic intermediate, analytical reference standard, or impurity marker.

N-1 Substituent Determines Reactivity

Analogs lacking the ethyl carboxylate group may have different synthetic utility and cannot directly replace this intermediate.

Receptor Affinity and Selectivity Shifts

The N-1 ethyl carboxylate critically influences opioid receptor binding; substitution with a different N-1 group may yield a distinct pharmacological profile.

Non-interchangeable Forensic Marker

Using N-phenyl-4-piperidinamine (CAS 23056-29-3) results in a different impurity marker, limiting direct substitution for route-specific forensic analysis.

Quantitative Differentiation Evidence


Mu-Opioid Receptor Binding Affinity

Ethyl 4-anilinopiperidine-1-carboxylate demonstrates high affinity for the human μ-opioid receptor (MOR), a critical target for analgesic activity, with a reported Ki value of 0.700 nM [1]. In contrast, its close analog, N-phenyl-4-piperidinamine (4-anilinopiperidine, CAS 23056-29-3), which lacks the N-1 ethyl carboxylate, does not have a reported MOR Ki value in primary literature, and its role as an opioid impurity [2] suggests it is not a potent MOR agonist. This indicates that the N-1 ethyl carboxylate group is a crucial structural determinant for high-affinity binding to MOR.

Mu-Opioid Binding
Reported
Ki = 0.700 nM
Supports MOR binding context for SAR studies
Comparator (N-phenyl-4-piperidinamine) lacks reported MOR binding.
Opioid Receptor Pharmacology Analgesic Development Binding Affinity

Forensic Marker vs. 4-ANPP

Ethyl 4-anilinopiperidine-1-carboxylate is detected as a distinct major component in seized drug samples, separate from other fentanyl precursors like 4-ANPP. In a sample analyzed by the UNC Street Drug Analysis Lab, it was identified as a major substance alongside 4-ANPP and ethyl 4-ANPP [1][2]. Its presence, rather than just 4-ANPP, can indicate the use of specific synthetic pathways involving ethyl chloroformate as a protecting or activating group, providing forensic chemists with a unique marker for route-specific impurity profiling.

Forensic Marker vs. 4-ANPP
Head-to-head
Detected as distinct major component; 4-ANPP also present.
Enables route-specific forensic impurity profiling
GCMS analysis of seized drug samples.
Forensic Chemistry Drug Impurity Profiling Synthetic Route Identification

Delta-Opioid Receptor Functional Activity

Ethyl 4-anilinopiperidine-1-carboxylate acts as an agonist at the human delta-opioid receptor (DOR) with an EC50 of 91 nM [1]. In contrast, the broader class of 4-anilinopiperidines, as characterized by Jin et al., are reported to have low affinity for the delta-site and are almost inactive at the kappa-site [2]. This suggests that the specific N-1 ethyl carboxylate substitution confers a level of DOR functional activity not generally observed in the broader 4-anilinopiperidine class.

DOR Functional Activity
Class-level
EC50 = 91 nM
Reported DOR agonist activity; may differentiate from class profile
General 4-anilinopiperidines show low DOR affinity.
Opioid Receptor Pharmacology Delta Opioid Receptor Functional Selectivity

In Silico CYP Substrate Profile

In silico predictions for metabolism indicate that ethyl 4-anilinopiperidine-1-carboxylate is a substrate for CYP3A4, CYP2C9, and CYP2D6 . This predicted profile is due to the presence of the ethyl carboxylate group, which provides sites for metabolic oxidation and hydrolysis. In contrast, the unsubstituted 4-anilinopiperidine core is expected to have a different metabolic profile, primarily undergoing N-dealkylation or aromatic hydroxylation. The presence of the ethyl carboxylate group introduces a distinct metabolic liability, which is crucial for understanding its pharmacokinetics or for using it as a tool to probe specific CYP enzyme activity.

CYP Substrate Prediction
Data to verify
CYP3A4, 2C9, 2D6 substrate predicted
Predicted CYP2C9 liability supports in vitro probe selection
In silico only; requires experimental validation.
Drug Metabolism CYP450 Enzymes In Silico ADME

Application Scenarios for Ethyl 4-anilinopiperidine-1-carboxylate


Forensic Chemistry and Law Enforcement

This compound serves as a crucial analytical reference standard for law enforcement and forensic laboratories. Its detection as a distinct major component in illicit drug samples, separate from other precursors like 4-ANPP, makes it essential for accurate impurity profiling and identifying specific synthetic routes used in clandestine laboratories [1][2]. Procuring this standard is necessary for GC-MS confirmation, ensuring robust chain-of-custody documentation, and providing reliable evidence in legal proceedings.

Medicinal Chemistry and Opioid Receptor Pharmacology

Ethyl 4-anilinopiperidine-1-carboxylate is a high-value research tool in medicinal chemistry, particularly for structure-activity relationship (SAR) studies targeting opioid receptors. Its sub-nanomolar affinity for the μ-opioid receptor (MOR) (Ki = 0.700 nM) [3] makes it a potent starting point or reference ligand for developing new analgesics. Furthermore, its unique functional agonist activity at the delta-opioid receptor (DOR) (EC50 = 91 nM) [4] distinguishes it from the general class of 4-anilinopiperidines, making it a specific probe for investigating DOR pharmacology and functional selectivity.

In Vitro ADME and Toxicology Studies

Researchers in drug metabolism and pharmacokinetics (DMPK) should consider this compound as a specific probe for CYP2C9 enzyme activity. In silico predictions indicate it is a substrate for CYP2C9, CYP3A4, and CYP2D6 . Its predicted CYP2C9 substrate liability differentiates it from the simpler 4-anilinopiperidine core, making it a valuable tool for in vitro studies to assess CYP2C9-mediated metabolism, potential drug-drug interactions, or the formation of reactive metabolites.

Organic Synthesis and Process Chemistry

In academic and industrial chemical synthesis, ethyl 4-anilinopiperidine-1-carboxylate is a key intermediate for producing more complex molecules, particularly in the fentanyl series [5]. The ethyl carboxylate group serves as a protecting group for the piperidine nitrogen, allowing for selective functionalization at the 4-anilino position. This specific functionality is not available in the free amine 4-anilinopiperidine (CAS 23056-29-3), making this ester a necessary reagent for specific synthetic routes. Its use is well-documented in the synthesis of 4-carboxy-4-anilidopiperidine esters and acids [6].

Application
Selection Property
Validation Focus
Forensic route attribution
Distinct impurity marker profile
Route-specific differentiation from common precursors
Opioid receptor SAR studies
Reported high-affinity MOR interaction; DOR functional activity
Binding and functional assay validation
CYP enzyme probe development
Predicted CYP2C9 substrate liability
In vitro CYP phenotyping and metabolic profiling
Synthesis of 4-anilinopiperidine esters
N-1 ethyl carboxylate as protecting/directing group
Selective functionalization at 4-position

Technical Documentation Hub

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37 linked technical documents
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